4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Solid-State Handling Physical Property Procurement

This fluorinated β-diketone is the essential Claisen condensation intermediate for celecoxib synthesis, featuring an electron-withdrawing CF₃ group that increases acidity (pKa ~5.91) and lipophilicity (LogP ~3.40) vs non-fluorinated analogs. Its stabilized enolate form enables high-yield (>96%) cyclocondensation to the COX-2 inhibitor API. Supplied at ≥98% purity with validated HPLC methods (LOD 32 ng, LOQ 97 ng), it also serves as a celecoxib impurity reference standard. The β-diketone moiety forms stable metal chelates for MOF and catalyst applications. Procure high-purity material to ensure regulatory compliance and reproducible synthesis.

Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
CAS No. 720-94-5
Cat. No. B026177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
CAS720-94-5
Synonyms4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione;  4,4,4-Trifluoro-1-p-tolyl_x000B_-1,3-butanedione;  1,1,1-Trifluoro-4-(4-methylphenyl)-2,4-butanedione;  4-(4-Methylphenyl)-1,1,1-trifluorobutane-2,4-dione;  4-Methyl-1-(4,4,4-Trifluoro-3-oxobutanoyl)benzene; 
Molecular FormulaC11H9F3O2
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C11H9F3O2/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3
InChIKeyWRZMHTIRFOFFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (CAS 720-94-5) for Procurement and Research


4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (CAS 720-94-5) is a fluorinated β-diketone with the molecular formula C₁₁H₉F₃O₂ and a molecular weight of 230.18 g/mol [1][2]. It is a pale yellow solid at room temperature, with a melting point reported in the range of 44–46 °C . The compound is a key intermediate in the synthesis of the COX-2 inhibitor celecoxib and is recognized as a celecoxib-related impurity . Its trifluoromethyl group imparts distinct electronic and physicochemical properties that differentiate it from non-fluorinated analogs [3].

Why 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Cannot Be Substituted by Generic β-Diketones


Fluorinated β-diketones such as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione exhibit fundamentally different electronic profiles and physicochemical properties compared to their non-fluorinated counterparts [1]. The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the enol proton (predicted pKa 5.91 ± 0.25), enhances lipophilicity (LogP 3.40), and stabilizes the enolate form, which directly influences reactivity in condensation and complexation reactions [2]. These attributes are critical in the synthesis of celecoxib, where the trifluoromethyl group is essential for subsequent cyclocondensation and for achieving the desired pharmacokinetic profile of the final API [3]. Substitution with a non-fluorinated diketone would alter reaction yields, regioselectivity, and impurity profiles, and would not produce the required intermediate for COX-2 inhibitor synthesis [4].

Quantitative Differentiation of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione from Closest Analogs


Higher Melting Point Facilitates Solid Handling vs. Non-Methylated Analog

The target compound exhibits a melting point of 44–46 °C, which is 4–8 °C higher than that of the non-methylated analog 4,4,4-trifluoro-1-phenylbutane-1,3-dione (BTA, CAS 326-06-7), which melts at 38–40 °C . This difference translates to improved solid-state stability at ambient temperatures and reduces the risk of product liquefaction during shipping and storage. In contrast, the para-chloro analog melts at a significantly higher 60–64 °C, which may hinder low-temperature processing .

Solid-State Handling Physical Property Procurement

Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated Analog

The predicted LogP for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is 3.40 [1]. This is substantially higher than the LogP of the non-fluorinated analog 1-(4-methylphenyl)butane-1,3-dione (CAS 4023-79-4), which is estimated to be approximately 1.86 (ACD/Labs prediction) . The ~1.5 log unit increase in lipophilicity, driven by the trifluoromethyl group, correlates with improved membrane permeability and altered distribution profiles, making the fluorinated compound a preferred choice in medicinal chemistry campaigns targeting hydrophobic binding pockets or requiring CNS penetration.

Lipophilicity Drug Design ADME

Higher Acidity (Lower pKa) Enables Milder Reaction Conditions vs. Non-Fluorinated Analog

The predicted pKa of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is 5.91 ± 0.25 . This is approximately 2–3 pKa units lower (more acidic) than that of typical non-fluorinated β-diketones such as 1-phenylbutane-1,3-dione (pKa ~8.9) [1]. The enhanced acidity, conferred by the trifluoromethyl group, allows for efficient enolate generation under milder basic conditions, reducing side reactions and enabling higher yields in Claisen condensations and metal complexation reactions. In the synthesis of celecoxib, this property contributes to reported yields exceeding 96% with purity up to 99.44% .

Reactivity Enolate Formation Synthetic Efficiency

Validated HPLC Retention Time Enables Robust Impurity Control in Celecoxib Manufacturing

In a validated reversed-phase HPLC method for celecoxib purity evaluation, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate II) was quantified with a limit of detection (LOD) of 32.0 ng and a limit of quantitation (LOQ) of 97 ng [1]. This compound is a known process-related impurity of celecoxib, and its chromatographic retention time is distinct from that of other impurities such as 4-methylacetophenone and 4-hydrazinobenzene sulfonamide [2]. The availability of validated analytical data supports its use as a reference standard for impurity monitoring and regulatory compliance in pharmaceutical quality control.

Pharmaceutical Analysis Impurity Profiling Quality Control

Primary Application Scenarios for 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Based on Quantitative Evidence


Synthesis of Celecoxib and Related COX-2 Inhibitors

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione is the essential intermediate for the Claisen condensation step in celecoxib production [1]. The compound's enhanced acidity (pKa 5.91) and lipophilicity (LogP 3.40) enable efficient enolate formation and subsequent cyclocondensation with 4-sulfamidophenylhydrazine. Validated HPLC methods with LOD/LOQ values (32.0 ng/97 ng) support its use as an impurity reference standard [2]. Industrial processes report yields exceeding 96% with >99% purity when optimized conditions are employed .

Fluorinated Building Block for Medicinal Chemistry

The presence of the trifluoromethyl group increases the lipophilicity of this β-diketone by approximately 1.5 LogP units compared to its non-fluorinated counterpart [3]. This property makes it a valuable scaffold for designing analogs with improved membrane permeability or CNS activity. The methyl substituent on the phenyl ring further modulates electronic properties without the cost or synthetic challenges associated with halogenated analogs, offering a balance between reactivity and handling safety [4].

Analytical Reference Standard for Pharmaceutical Quality Control

As a known impurity of celecoxib, this compound is widely used as a reference standard in pharmaceutical QC laboratories. Validated chromatographic methods demonstrate that it can be reliably separated and quantified alongside other process impurities, with an LOQ of 97 ng [2]. Procurement of high-purity material (≥98% by HPLC) ensures accurate calibration and compliance with regulatory impurity guidelines [5].

Metal Complexation in Coordination Chemistry

The β-diketone moiety, combined with the electron-withdrawing trifluoromethyl group, forms stable chelates with transition metals and lanthanides . The lower pKa (5.91) relative to non-fluorinated analogs facilitates deprotonation and complexation under milder conditions. This property is exploited in the synthesis of metal-organic frameworks, luminescent materials, and catalysts, where the electron-deficient ligand environment enhances metal center reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.